molecular formula C18H13N5O2S B14105191 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14105191
M. Wt: 363.4 g/mol
InChI Key: IIVLDDRJNBWAGM-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the phthalazinone core with the thiazole and pyridine rings using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone core can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl₂ (Tin(II) chloride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in drug design and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide apart is its multi-functional core structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O2S/c24-16(9-14-11-5-1-2-6-12(11)17(25)23-22-14)21-18-20-15(10-26-18)13-7-3-4-8-19-13/h1-8,10H,9H2,(H,23,25)(H,20,21,24)

InChI Key

IIVLDDRJNBWAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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